AZD-5069 Exhibits Superior Potency and Selectivity for CXCR2 Compared to Navarixin and Danirixin
AZD-5069 demonstrates higher potency and significantly greater selectivity for the CXCR2 receptor compared to the dual antagonist navarixin and the competitive antagonist danirixin. In radioligand binding assays, AZD-5069 inhibits CXCL8 binding to human CXCR2 with an IC50 of 0.79 nM, whereas navarixin inhibits with an IC50 of 2.6 nM [1]. Furthermore, AZD-5069 exhibits >150-fold selectivity for CXCR2 over CXCR1 [2], while navarixin is a dual CXCR1/CXCR2 antagonist with no such selectivity window [3]. This enhanced selectivity translates to a distinct pharmacological profile, as evidenced by AZD-5069's ability to reduce sputum neutrophilia in bronchiectasis patients by 69% without impairing neutrophil phagocytosis or oxidative burst [2].
| Evidence Dimension | In vitro potency (IC50) and receptor selectivity |
|---|---|
| Target Compound Data | IC50 = 0.79 nM for CXCR2; >150-fold selectivity over CXCR1 |
| Comparator Or Baseline | Navarixin: IC50 = 2.6 nM for CXCR2; dual CXCR1/CXCR2 antagonist. Danirixin: IC50 = 12.5 nM for CXCR2 [4]. |
| Quantified Difference | AZD-5069 is 3.3-fold more potent than navarixin and 15.8-fold more potent than danirixin in binding assays. AZD-5069 is >150-fold selective for CXCR2, whereas navarixin lacks selectivity and reparixin is a weak CXCR2 inhibitor (IC50 = 100 nM) [5]. |
| Conditions | Radioligand binding assay using [125I]-CXCL8 and human CXCR2 expressed in HEK293 cell membranes. |
Why This Matters
Superior potency enables lower dosing to achieve target engagement, while high selectivity minimizes off-target effects on CXCR1, reducing the risk of unintended immune modulation and improving the safety profile for chronic dosing.
- [1] Nesheva D. Examining the mechanism of action of small-molecule negative allosteric modulators of the human chemokine receptor CXCR2. PhD thesis, University of Nottingham. 2022. View Source
- [2] AstraZeneca. AZD5069 Open Innovation Program. Accessed 2026. View Source
- [3] Nicholls DJ, et al. J Pharmacol Exp Ther. 2015;353(2):340-350. View Source
- [4] Danirixin. ScienceDirect. Accessed 2026. View Source
- [5] Korbecki J, et al. Cancers (Basel). 2025;17(10):1674. View Source
